2,5-Diazabicyclo[2.1.0]pentane
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Overview
Description
2,5-Diazabicyclo[2.1.0]pentane is a bicyclic organic compound with the molecular formula C₃H₆N₂. This compound is characterized by its unique structure, which consists of a five-membered ring with two nitrogen atoms. It is a colorless liquid at room temperature and is known for its high reactivity due to the strain in its bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diazabicyclo[2.1.0]pentane can be synthesized through several methods. One common method involves the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene . This process involves heating the precursor compound to high temperatures, causing it to decompose and form this compound.
Another method includes the photolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene, where ultraviolet light is used to break the chemical bonds in the precursor, leading to the formation of the desired compound . Additionally, the pyrolysis of N-phenyl-2-oxo-3-azabicyclo[2.2.1]heptane and the addition of methylene to cyclobutene are also viable synthetic routes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale pyrolysis or photolysis processes. These methods are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Diazabicyclo[2.1.0]pentane undergoes various chemical reactions, including:
Isomerization: It can isomerize to form cyclopentene or 1,4-pentadiene.
Cycloaddition: It can participate in cycloaddition reactions with compounds like fumaronitrile.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bromine, iodine, and hydrogen bromide. These reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures, and may require catalysts like platinum .
Major Products
The major products formed from reactions involving this compound include cyclopentene, bromocyclopentane, and cis-1,3-diacetoxycyclopentane .
Scientific Research Applications
2,5-Diazabicyclo[2.1.0]pentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Diazabicyclo[2.1.0]pentane involves its high reactivity due to the strain in its bicyclic structure. This strain makes the compound highly susceptible to ring-opening reactions, which can lead to the formation of various products. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
2,5-Diazabicyclo[2.1.0]pentane can be compared to other bicyclic compounds such as:
Bicyclo[2.1.0]pentane: Similar in structure but lacks the nitrogen atoms, making it less reactive.
2,3-Diazabicyclo[2.2.1]hept-2-ene: A precursor in the synthesis of this compound, it has a larger ring structure and different reactivity.
N-Phenyl-2-oxo-3-azabicyclo[2.2.1]heptane: Another related compound used in synthetic routes to produce this compound.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
75173-07-8 |
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Molecular Formula |
C3H6N2 |
Molecular Weight |
70.09 g/mol |
IUPAC Name |
2,5-diazabicyclo[2.1.0]pentane |
InChI |
InChI=1S/C3H6N2/c1-2-3(4-1)5-2/h2-5H,1H2 |
InChI Key |
FTGFEAWOLFEXBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(N1)N2 |
Origin of Product |
United States |
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